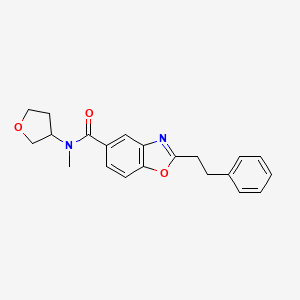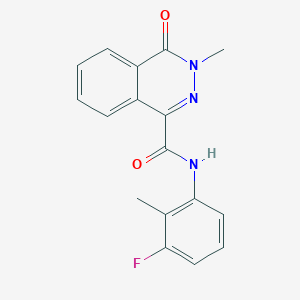
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, also known as BPQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPQ belongs to the class of quinoline derivatives, which have been shown to possess a range of biological activities such as antimicrobial, antifungal, and antitumor properties. In
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major research areas is the development of new drugs for the treatment of cancer. N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Mécanisme D'action
The exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to decrease the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth. In vivo studies have shown that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments. For example, the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of new drugs that target the activity of topoisomerase II, which is inhibited by N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide and to optimize its use in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, particularly in animal models.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-bromobenzoic acid with 2-aminobenzophenone in the presence of phosphorus oxychloride. The resulting intermediate is then treated with ammonium hydroxide to produce N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is relatively straightforward and can be carried out on a large scale.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMOKJHPBHUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)

![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)